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molecular formula C11H8BrNO5 B8330556 Ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate

Ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate

Cat. No. B8330556
M. Wt: 314.09 g/mol
InChI Key: JDEHIQTXJOZHQO-UHFFFAOYSA-N
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Patent
US09243002B2

Procedure details

A mixture of crude ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate (95 g, 302 mmol), iron filings (50.67 g, 907 mmol) and NH4Cl (97 g, 1.82 mol) in MeOH-THF—H2O (2:2:1, 1000 mL) were stirred at refluxing for 3 hours. After filtered and concentrated in vacuum, the residue was purified by column chromatography (eluted with PE:EA from 20:1 to 10:1) to furnish the pure product of ethyl 6-amino-5-bromobenzofuran-3-carboxylate (58.0 g, yield: 68%). 1H-NMR (DMSO-d6, 400 MHz) δ 8.46 (s, 1H), 7.85 (s, 1H), 7.03 (s, 1H), 5.55 (br s, 2H), 4.31 (q, J=7.2 Hz, 2H), 1.32 (t, J=7.2 Hz, 3H). MS (M+H)+: 284/286.
Quantity
95 g
Type
reactant
Reaction Step One
Name
Quantity
97 g
Type
reactant
Reaction Step One
Name
MeOH THF H2O
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([N+:16]([O-])=O)=[CH:4][C:5]2[O:9][CH:8]=[C:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:6]=2[CH:15]=1.[NH4+].[Cl-]>CO.C1COCC1.O.[Fe]>[NH2:16][C:3]1[C:2]([Br:1])=[CH:15][C:6]2[C:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:8][O:9][C:5]=2[CH:4]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
95 g
Type
reactant
Smiles
BrC=1C(=CC2=C(C(=CO2)C(=O)OCC)C1)[N+](=O)[O-]
Name
Quantity
97 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
MeOH THF H2O
Quantity
1000 mL
Type
solvent
Smiles
CO.C1CCOC1.O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at refluxing for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
After filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (eluted with PE:EA from 20:1 to 10:1)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC2=C(C(=CO2)C(=O)OCC)C=C1Br
Measurements
Type Value Analysis
AMOUNT: MASS 58 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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